molecular formula C15H15IO3 B8346195 1-(4-Iodo-phenyl)-1-(4-methoxy-phenyl)ethane-1,2-diol

1-(4-Iodo-phenyl)-1-(4-methoxy-phenyl)ethane-1,2-diol

Cat. No. B8346195
M. Wt: 370.18 g/mol
InChI Key: UJKFBHNKLQDIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859535B2

Procedure details

Example 44.1 was obtained by dihydroxylation: the AD-mix-alpha (1.008 g, 0.720 mmol) in tert. BuOH (20 ml)/Water (20.00 ml) was immersed in an ice-bath. After 5 minutes 1-iodo-4-(1-(4-methoxyphenyl)vinyl)benzene (example 44.2) (0.22 g, 0.654 mmol) was added as solid. The reaction mixture was heated at 45° C. overnight. The organic solvent was removed under reduced pressure and the remaining aqueous phase was extracted three times with dichloromethane. The organic phases were pooled, dried over sodium sulfate, filtered and concentrated in vacuo to obtain the title compound as slightly yellow solid.
Name
AD-mix-alpha
Quantity
1.008 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC[C@H]1[C@H]2C[C@H]([C@H](OC3C4C(=CC=CC=4)C(O[C@H](C4C=CN=C5C=4C=C(OC)C=C5)[C@@H]4N5C[C@H](CC)[C@@H](CC5)C4)=NN=3)C3C=CN=C4C=3C=C([O:22]C)C=C4)N(CC2)C1.C(O)CCC.[I:64][C:65]1[CH:70]=[CH:69][C:68]([C:71]([C:73]2[CH:78]=[CH:77][C:76]([O:79][CH3:80])=[CH:75][CH:74]=2)=[CH2:72])=[CH:67][CH:66]=1.[OH2:81]>>[I:64][C:65]1[CH:66]=[CH:67][C:68]([C:71]([C:73]2[CH:74]=[CH:75][C:76]([O:79][CH3:80])=[CH:77][CH:78]=2)([OH:22])[CH2:72][OH:81])=[CH:69][CH:70]=1

Inputs

Step One
Name
AD-mix-alpha
Quantity
1.008 g
Type
reactant
Smiles
CC[C@@H]1CN2CC[C@@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(=C)C1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Example 44.1 was obtained by dihydroxylation
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous phase was extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(CO)(O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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